5-Chloropyridazin-3-amine
Overview
Description
5-Chloropyridazin-3-amine, also known as this compound, is a useful research compound. Its molecular formula is C4H4ClN3 and its molecular weight is 129.55 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Biological Evaluation
5-Chloropyridazin-3-amine is used in the synthesis of novel compounds with potential biological applications. For instance, its derivatives have been synthesized for evaluating their analgesic properties. A study by Aggarwal et al. (2020) involved the synthesis of 5-amino-3-aryl-1-(6'-chloropyridazin-3'-yl)pyrazoles, which exhibited moderate to good analgesic activity in in vivo studies (Aggarwal, Kaushik, Kumar, & Saini, 2020).
Solubility and Chemical Properties
Research has also focused on the solubility of this compound in various solvents. Cao et al. (2012) found that its solubility increases with temperature in solvents like methanol, ethanol, and acetone, providing important data for chemical processing and formulation (Cao, Liu, Lv, & Yao, 2012).
Herbicidal Applications
Hilton et al. (1969) explored the use of pyridazinone derivatives, including this compound, as herbicides. These compounds inhibit photosynthesis in plants, contributing to their phytotoxicity (Hilton, Scharen, St. John, Moreland, & Norris, 1969).
Anticancer Potential
This compound derivatives have shown promise as anticancer agents. Won and Park (2010) synthesized 3-allylthio-6-(mono or disubstituted) aminopyridazines, which demonstrated antiproliferative activities against various cancer cell lines (Won & Park, 2010).
Drug Discovery and Synthesis
Pattison et al. (2009) discussed the use of this compound in drug discovery. They explored the synthesis of polysubstituted pyridazinones, which have potential applications in drug discovery due to their polyfunctional systems (Pattison, Sandford, Yufit, Howard, & Christopher, 2009).
Anti-Inflammatory Agents
Research has also been conducted on designing anti-inflammatory agents using this compound. Aggarwal et al. (2022) synthesized a series of N-[1-(6′-chloropyridazin-3′-yl)-3-(4″-substitutedphenyl)-1H-pyrazole-5-yl]alkanamides, which were screened for their anti-inflammatory action, showing moderate to excellent activity (Aggarwal et al., 2022).
Safety and Hazards
5-Chloropyridazin-3-amine is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . The compound should be stored in a well-ventilated place, kept tightly closed, and stored locked up .
Properties
IUPAC Name |
5-chloropyridazin-3-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4ClN3/c5-3-1-4(6)8-7-2-3/h1-2H,(H2,6,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLLHRDDIQGNYLR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NN=C1N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4ClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
129.55 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1314978-36-3 | |
Record name | 5-chloropyridazin-3-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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